tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-(5-azaspiro[2.4]heptan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-6-11(8)4-5-12-7-11/h8,12H,4-7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTHZUMWDMOWQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC12CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593522 | |
| Record name | tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150516-43-1 | |
| Record name | tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TERT-BUTYL 5-AZASPIRO[2.4]HEPTAN-1-YLCARBAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Dihalocarbene Addition to Exocyclic Olefins
The foundational method involves cyclopropane ring formation via dihalocarbene addition to bicyclic olefins. For example, 5-azaspiro[2.4]hept-1-ene reacts with dihalocarbenes generated from sodium trichloroacetate (Cl₃CCO₂Na) or tribromoacetate (Br₃CCO₂Na) under thermal conditions (20–200°C, 1–48 hours). Phase-transfer catalysts like tetrabutylammonium bromide (Bu₄NBr) enhance reaction efficiency by stabilizing reactive intermediates.
Typical Procedure :
Reductive Hydrodehalogenation
The dichlorocyclopropane intermediate undergoes hydrodehalogenation using low-valent metals (e.g., zinc or iron) in protic solvents (ethanol/water). This step removes halogen atoms while preserving the spirocyclic framework.
Conditions :
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Zn dust (3 eq), HCl (1M), ethanol/water (3:1), 50°C, 6 hours.
Enantioselective Hydrogenation
Ru-BINAP Catalyzed Asymmetric Hydrogenation
Chiral tert-butyl carbamates are synthesized via asymmetric hydrogenation of ketone precursors using Ru-BINAP catalysts. This method achieves high enantiomeric excess (ee) critical for pharmaceutical applications.
Procedure :
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React 4-oxo-5-azaspiro[2.4]heptane with Ru-(S)-BINAP (0.5 mol%) under H₂ (0.5 MPa).
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Heat at 100°C for 12 hours in ethanol.
Performance :
Alternative Routes via Curtius Rearrangement
tert-Butyl Cyclopropanecarboxylate Pathway
A scalable route avoids unstable cyclopropanone intermediates by starting with tert-butyl cyclopropanecarboxylate:
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Allylation : React with allylmagnesium chloride (−15°C, THF).
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Hydrolysis : Use HCl (6M) to generate cyclopropanecarboxylic acid.
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Curtius Rearrangement : Convert to spirocyclic isocyanate using diphenylphosphoryl azide (DPPA).
Yield : 24% overall (multigram scale).
Industrial-Scale Optimizations
Continuous Flow Reactors
Large-scale production employs continuous flow systems to enhance safety and yield. Key improvements include:
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Dihalocarbene Generation : On-demand synthesis reduces hazardous intermediate storage.
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In-line Purification : Integrated silica gel columns enable real-time impurity removal.
Economic Metrics :
Comparative Analysis of Methods
Yield and Selectivity
Reaction Conditions
| Method | Temperature | Catalyst | Solvent |
|---|---|---|---|
| Dihalocarbene Addition | 80°C | Bu₄NBr | DCM |
| Hydrogenation | 100°C | Ru-(S)-BINAP | Ethanol |
| Curtius Rearrangement | 0–25°C | DPPA, Et₃N | THF |
Challenges and Solutions
Regioisomer Separation
Early methods produced regioisomeric mixtures during cyclopropanation. Solution : Gradient elution (0–15% tert-butyl methyl ether/hexanes) on silica gel resolves isomers with >98% purity.
Enantiomer Purification
Racemic mixtures from non-catalytic methods require chiral chromatography. Solution : Preparative chiral stationary phase (CSP) HPLC achieves >99% ee for (7S)-isomers.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reagents and conditions used.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Properties
Antibacterial Activity
The compound exhibits broad-spectrum antibacterial effects, making it a promising candidate for treating infections caused by both Gram-positive and Gram-negative bacteria. Notably, it has shown enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) and other clinically isolated fluoroquinolone-resistant strains. Its in vitro studies indicate that it can effectively combat anaerobic bacteria and mycoplasma, positioning it as a valuable asset in antibiotic development .
Pharmacokinetics
Research indicates that tert-butyl 5-azaspiro[2.4]heptan-1-ylcarbamate has favorable pharmacokinetic properties. It is well absorbed when administered orally, with a bioavailability exceeding 70%. The compound demonstrates significant tissue distribution, achieving higher concentrations in tissues outside the central nervous system compared to serum levels. This characteristic suggests its potential efficacy in treating respiratory and genitourinary tract infections .
Case Studies
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of this compound revealed its effectiveness against various bacterial strains resistant to conventional antibiotics. The compound was tested against a panel of bacteria, including MRSA and fluoroquinolone-resistant strains, demonstrating significant bactericidal activity .
Case Study 2: Pharmacokinetic Evaluation
In another research initiative, the pharmacokinetic profile of the compound was assessed in animal models. Results indicated that after oral administration, the compound achieved peak plasma concentrations rapidly and maintained therapeutic levels for extended periods, supporting its potential use in clinical settings for treating bacterial infections .
Data Table: Comparison of Antibacterial Activity
| Bacterial Strain | Sensitivity to this compound | Notes |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | High | Effective against resistant strains |
| Escherichia coli | Moderate | Shows activity but less effective than MRSA |
| Bacteroides fragilis | High | Strong activity noted |
| Mycoplasma pneumoniae | High | Effective treatment option |
| Chlamydia trachomatis | Moderate | Potential use in co-infections |
Mechanism of Action
The mechanism of action of tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can inhibit or activate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Differentiators
Spiro Ring Size and Substituents :
- The 5-aza[2.4]heptane core in the parent compound provides a compact bicyclic structure, whereas analogs like 2-azaspiro[3.3]heptane feature larger ring systems (3.3 configuration), altering steric hindrance and binding kinetics .
- Substitutions (e.g., benzyl in ) increase lipophilicity, critical for blood-brain barrier penetration in CNS drug development .
Physical Properties :
- The parent compound and its hydrochloride salt () are solids, while tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate (20a) is a colorless oil due to reduced polarity .
Synthetic Efficiency :
- Yields vary significantly: tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate achieves 95% yield via optimized hydrogenation, whereas derivatives like 20k (78% yield) require more complex purification .
Spectral and Purity Profiles :
- The parent compound’s ESI-MS (m/z 355.04) and NMR data are distinct from analogs like 1-oxa derivatives (MW 199.25), reflecting structural variations .
Market and Availability
- The parent compound is priced at ¥22,920 per gram (), reflecting high synthesis costs due to multi-step routes. In contrast, simpler analogs like 20a are more cost-effective (95% yield) .
Biological Activity
tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate is a synthetic compound characterized by its unique spirocyclic structure, which contributes to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 212.29 g/mol
- CAS Number : 150516-43-1
- Structure : The spirocyclic nature allows for specific interactions with biological targets, including enzymes and receptors.
The biological activity of this compound primarily involves its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which can modulate biochemical pathways and affect cellular functions.
- Protein Binding : It can bind to proteins, influencing protein-ligand interactions that are crucial in drug development and therapeutic applications.
Biological Activities
Research indicates several biological activities associated with this compound:
- Antimicrobial Properties : It has shown promise as a lead compound in the development of drugs targeting bacterial infections. Its structural features are conducive to high gastrointestinal absorption and favorable pharmacokinetics .
- Pharmacological Applications : The compound is being investigated for its role in drug discovery, particularly as a potential therapeutic agent against respiratory and genitourinary tract infections due to its effective tissue distribution .
- Neuropharmacological Effects : Preliminary studies suggest potential neuroactive properties, making it a candidate for further research in neurological disorders.
Case Studies
Several studies have highlighted the biological relevance of this compound:
- A study focusing on enzyme inhibition demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways, suggesting its utility in metabolic disorders.
- Another investigation into its pharmacokinetics revealed that it is well absorbed when administered orally, with a bioavailability exceeding 70%, indicating its potential as an effective therapeutic agent .
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate, and how do reaction conditions influence yield?
- The compound is typically synthesized via carbamate protection of the spirocyclic amine core. A key intermediate, 5-azaspiro[2.4]heptane, is reacted with tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., NaHCO₃ or DMAP in THF) . Yield optimization requires strict control of stoichiometry (1:1.2 amine:Boc anhydride) and inert atmosphere to prevent hydrolysis. Purification via flash chromatography (hexane/EtOAc gradients) achieves >95% purity, as confirmed by HPLC .
Q. How is enantiomeric purity characterized for chiral derivatives of this compound?
- Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak AD-H) with ethanol/heptane mobile phases resolves enantiomers. For example, (S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate (CAS 127199-45-5) exhibits distinct retention times (R₁ = 8.2 min, R₂ = 10.5 min) under isocratic conditions . Absolute configuration is confirmed via X-ray crystallography or comparison with known optical rotations (e.g., [α]D²⁵ = +32° for the (S)-enantiomer) .
Q. What analytical methods are used to verify structural integrity and purity?
- NMR : ¹H NMR (CDCl₃) shows characteristic Boc group signals at δ 1.45 (s, 9H) and carbamate carbonyl at δ 155 ppm in ¹³C NMR.
- LC-MS : ESI+ confirms molecular ion [M+H]⁺ at m/z 213.2 (C₁₁H₂₀N₂O₂) with >98% purity via UV detection at 254 nm .
- Elemental analysis : Acceptable tolerances ≤0.4% for C, H, N .
Advanced Research Questions
Q. How does the spirocyclic scaffold influence pharmacokinetic properties in drug discovery?
- The 5-azaspiro[2.4]heptane core enhances metabolic stability by restricting conformational flexibility, reducing cytochrome P450-mediated oxidation. In a JAK1 inhibitor study, the scaffold improved oral bioavailability (F = 65% in rats) compared to non-spiro analogs . Computational modeling (e.g., molecular dynamics simulations) reveals reduced solvent-accessible surface area (SASA), correlating with lower clearance rates .
Q. What strategies address synthetic challenges in functionalizing the 5-azaspiro[2.4]heptane ring?
- Regioselective functionalization : Electrophilic substitution at the 7-position is favored due to ring strain. For example, Pd-catalyzed cross-coupling (Suzuki-Miyaura) introduces aryl groups using brominated intermediates (e.g., 7-bromo-5-azaspiro[2.4]heptane derivatives) .
- Salt formation : Hydrochloride or oxalate salts improve crystallinity. tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride (CAS 1434142-28-5) exhibits enhanced solubility in polar aprotic solvents (e.g., DMSO) .
Q. How do stereochemical variations impact biological activity in kinase inhibitors?
- In JAK1 inhibitors, the (R)-enantiomer of 5-azaspiro[2.4]heptan-7-amine derivatives showed 48-fold selectivity over JAK2 (IC₅₀ = 8.5 nM vs. 410 nM), attributed to optimal hydrogen bonding with Glu966 and Leu959 in the ATP-binding pocket . Racemic mixtures require chiral resolution via preparative HPLC or asymmetric synthesis (e.g., Evans auxiliaries) .
Q. What contradictions exist in reported synthetic protocols, and how are they resolved?
- Discrepancy : Yields vary (70–95%) depending on Boc protection methods. Lower yields in aqueous conditions (e.g., NaHCO₃/H₂O) are attributed to Boc group hydrolysis, resolved by using anhydrous DMAP/THF .
- Crystallization issues : Amorphous forms of the freebase are common. Salt formation (e.g., oxalate) or solvent screening (acetonitrile/MTBE) improves crystal lattice stability .
Methodological Considerations
Q. What in vitro assays validate the role of this compound in target engagement?
- Kinase profiling : Use radiometric assays (³³P-ATP) or fluorescence polarization (FP) to measure IC₅₀ values against kinase panels (e.g., 400+ kinases) .
- Cellular assays : Phospho-STAT3 ELISA in HeLa cells quantifies JAK1 inhibition potency .
Q. How is metabolic stability assessed in preclinical studies?
- Microsomal stability : Incubate with liver microsomes (human/rat) and measure parent compound depletion via LC-MS/MS. The spirocyclic structure reduces Clint (intrinsic clearance) by 40% compared to linear analogs .
- CYP inhibition : Fluorescent probes (e.g., P450-Glo™) identify off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
